molecular formula C7H13ClO2 B601661 2-Methylpentyl carbonochloridate CAS No. 265659-61-8

2-Methylpentyl carbonochloridate

Cat. No. B601661
M. Wt: 164.63
InChI Key:
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Description

2-Methylpentyl carbonochloridate, also known as 2-Methylpentyl Chloroformate or Carbonochloridic Acid 2-Methylpentyl Ester, is an intermediate used in the preparation of azidoformates . It has a molecular formula of C7H13ClO2 and a molecular weight of 164.63 .


Physical And Chemical Properties Analysis

2-Methylpentyl carbonochloridate is a compound with a molecular weight of 164.63 . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

Carbon Dioxide Absorption

Research has explored the use of compounds like 1,5-diamino-2-methylpentane in capturing carbon dioxide. These compounds, in aqueous solutions, have shown promising results in CO2 absorption and could provide a pathway for more efficient carbon capture technologies. This is particularly relevant in the context of environmental sustainability and greenhouse gas control efforts (Azhgan, Farsi, & Eslamloueyan, 2016).

Photocatalytic Activity

The use of carbon nanotubes (CNTs) to increase the photocatalytic activity of TiO2 has been investigated, with particular attention to the degradation of aqueous azo dyes. This study has implications for the development of more efficient methods of water treatment and purification using photocatalysis (Kuo, 2009).

Isomerization Processes

Studies have been conducted on the isomerization of various compounds, such as neopentyl chloride and neopentyl bromide. These findings can contribute to our understanding of chemical processes involving 2-methylpentyl carbonochloridate and similar compounds, potentially impacting the synthesis of various chemicals (Lisowski et al., 2010).

Catalysis Research

The research in catalysis, especially relevant to carbon management, encompasses areas like hydrogen generation, light hydrocarbon activation, and carbon dioxide utilization. Insights from this research are crucial for developing new, efficient catalytic processes that could have broad implications, including environmental and energy applications (Arakawa et al., 2001).

Combustion Research

Studies using isotopic carbon as a tracer in combustion research have helped in understanding the mechanisms of formation of combustion products. This research is vital in the fields of fuel efficiency and emission control, which are increasingly important in the context of environmental conservation and sustainable energy use (Cullis, Fish, & Trimm, 1963).

Safety And Hazards

2-Methylpentyl carbonochloridate is classified as a hazardous substance. It is associated with various hazard statements including H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage), and H226 (Flammable liquid and vapor) .

Future Directions

While specific future directions for 2-Methylpentyl carbonochloridate are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The use of similar compounds in the synthesis of valuable medicine components suggests potential future applications in pharmaceutical and agrochemical industries .

properties

IUPAC Name

2-methylpentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-4-6(2)5-10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBKUJIHMLPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpentyl carbonochloridate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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